molecular formula C19H25N3O3 B11479769 5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)-

5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)-

Cat. No.: B11479769
M. Wt: 343.4 g/mol
InChI Key: IXJJKCYNARIEKO-UHFFFAOYSA-N
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Description

5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as copper (I) or ruthenium (II) . This reaction forms the isoxazole ring by combining a nitrile oxide with an alkyne or alkene. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide
  • 5-Methyl-N-(4-methylphenyl)-3-isoxazolecarboxamide
  • 5-Methyl-N-(1-methyldodecyl)-3-isoxazolecarboxamide

Uniqueness

Compared to these similar compounds, 5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which can lead to different biological activities and chemical reactivity .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(1-ethylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H25N3O3/c1-3-22-10-8-14(9-11-22)13-20-19(23)18-12-17(21-25-18)15-4-6-16(24-2)7-5-15/h4-7,12,14H,3,8-11,13H2,1-2H3,(H,20,23)

InChI Key

IXJJKCYNARIEKO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)CNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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